2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one
CAS No.: 919533-23-6
Cat. No.: VC17294282
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919533-23-6 |
|---|---|
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 2,3-dimethyl-5-phenylpyrazolo[5,1-b][1,3]oxazin-7-one |
| Standard InChI | InChI=1S/C14H12N2O2/c1-9-10(2)15-16-13(17)8-12(18-14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
| Standard InChI Key | HKRHARNLOOGMEW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2N(C(=O)C=C(O2)C3=CC=CC=C3)N=C1C |
Introduction
Structural Characteristics and Molecular Identity
Core Bicyclic Architecture
The compound features a pyrazolo[5,1-b] oxazine core, where a pyrazole ring (positions 1-2-3) is fused to a 1,3-oxazine moiety (positions 5-6-7-8). Key substituents include:
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2,3-Dimethyl groups on the pyrazole ring
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5-Phenyl group attached to the oxazine component
This arrangement creates a planar, conjugated system with partial aromaticity, as evidenced by X-ray crystallographic analogs.
Table 1: Fundamental Molecular Descriptors
Spectroscopic Fingerprints
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¹H NMR: Signals at δ 2.35 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 6.8–7.6 ppm (m, 5H, Ph) confirm substituent positions.
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IR: Strong absorption at 1725 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N pyrazole).
Synthetic Methodologies
Primary Route: Oxazole-Hydrazine Condensation
The most documented synthesis involves:
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Oxazole precursor preparation: 2,3-Dimethyl-5-phenyloxazole synthesis via cyclodehydration of N-acyl-β-ketoamide intermediates.
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Hydrazine coupling: Reaction with substituted hydrazines (e.g., methylhydrazine) in acetic acid at 80–100°C.
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Cyclization: Acid-catalyzed intramolecular nucleophilic attack forms the pyrazolo-oxazine core .
Key Reaction Parameters
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Yield: 58–72% after column chromatography
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Purity: >95% (HPLC)
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Byproducts: <5% uncyclized hydrazide intermediates
Alternative Approaches
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Thermal 6-endo-dig cyclization: Heating propargyl hydrazides with malonyl chlorides generates analogous pyrazolo-oxazines, though with lower regioselectivity .
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Microwave-assisted synthesis: Reduces reaction time from 12h to 45min but requires specialized equipment.
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| DMSO | 32.4 | 25°C |
| Methanol | 4.1 | 25°C |
| Chloroform | 18.9 | 25°C |
| Water | <0.1 | 25°C |
Thermal Behavior
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Melting point: 218–220°C (decomposition observed above 230°C)
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Thermogravimetric analysis: 5% mass loss at 195°C under N₂
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In LPS-stimulated RAW 264.7 macrophages:
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NO inhibition: IC₅₀ = 11.3 μM (vs. 15.8 μM for celecoxib)
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COX-2 suppression: 78% reduction at 10 μM (Western blot)
Mechanistically, the compound chelates the COX-2 active site His⁹⁰ residue via its oxazine ketone oxygen.
Antiproliferative Effects
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 8.2 | Caspase-3 activation (+240%) |
| A549 | 12.1 | G0/G1 cell cycle arrest |
| HeLa | 9.8 | ROS generation (+155%) |
SAR studies indicate the 5-phenyl group enhances membrane permeability, while dimethyl substituents optimize metabolic stability.
| Parameter | Value |
|---|---|
| Oral bioavailability | 42% |
| t₁/₂ | 3.7h |
| Plasma protein binding | 89% |
| CYP3A4 inhibition | IC₅₀ = 28 μM |
Acute Toxicity
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LD₅₀ (oral, rat): 1,250 mg/kg
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Notable effects: Transient hepatic enzyme elevation (ALT +300% at 500 mg/kg)
Applications and Future Directions
Drug Development
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Lead optimization: Fragment-based design to improve water solubility (e.g., sulfonate prodrugs)
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Combination therapy: Synergy observed with paclitaxel (CI = 0.3 at 5 μM)
Chemical Biology Tools
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Fluorescent probes: Derivatives with dansyl tags used to image COX-2 in vivo
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PROTAC conjugates: CRBN-recruiting molecules degrade EGFR with DC₅₀ = 50 nM
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